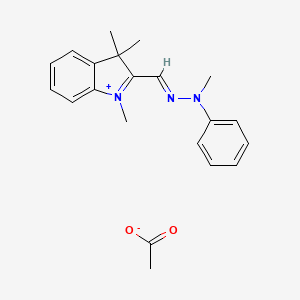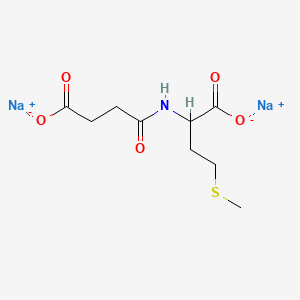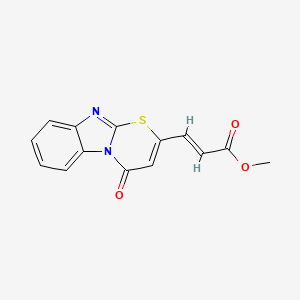
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, oxidation, and esterification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated control systems can enhance the efficiency and scalability of the synthesis. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and time, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity and can be studied for its effects on different biological systems.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with related structures, such as:
- Thiazoles
- Benzimidazoles
- Acrylates
Uniqueness
What sets Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate apart is its unique combination of functional groups and ring structures
Properties
CAS No. |
83443-84-9 |
|---|---|
Molecular Formula |
C14H10N2O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
methyl (E)-3-(4-oxo-[1,3]thiazino[3,2-a]benzimidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)7-6-9-8-12(17)16-11-5-3-2-4-10(11)15-14(16)20-9/h2-8H,1H3/b7-6+ |
InChI Key |
ANJVOVCAZIXIPA-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
Canonical SMILES |
COC(=O)C=CC1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


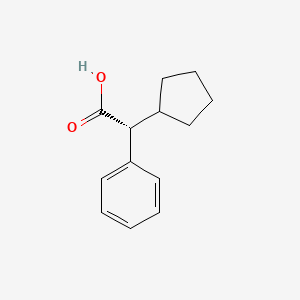
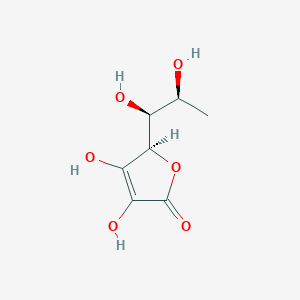
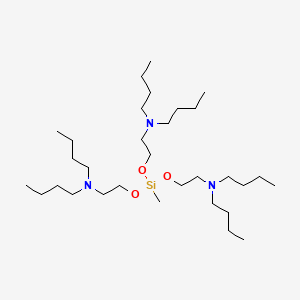
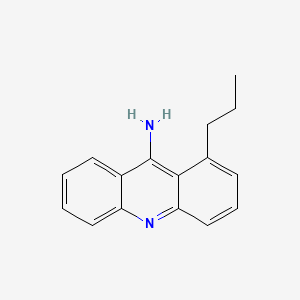
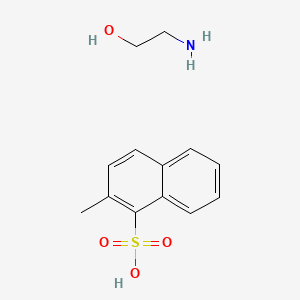
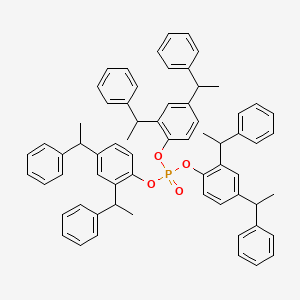
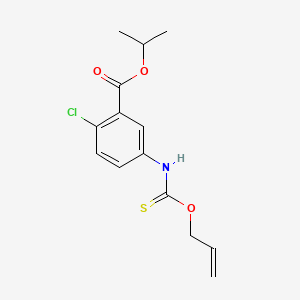
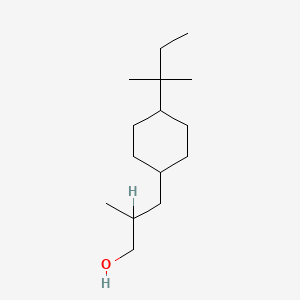
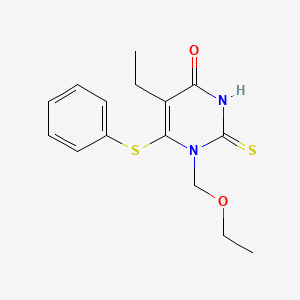

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
